molecular formula C16H19N3O6S B7887583 BL-S 578 (hydrate)

BL-S 578 (hydrate)

Numéro de catalogue: B7887583
Poids moléculaire: 381.4 g/mol
Clé InChI: NBFNMSULHIODTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .

Industrial Production Methods

Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Cefadroxil hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Cefadroxil hydrate is unique due to its high oral bioavailability and long half-life, making it suitable for once-daily dosing. Its broad-spectrum activity and stability in the presence of β-lactamases also contribute to its clinical utility .

Activité Biologique

BL-S 578, also known as Cefadroxil hydrate, is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This compound has garnered attention for its effectiveness against various bacterial infections and its pharmacological properties. This article delves into the biological activity of BL-S 578, highlighting its mechanism of action, efficacy in clinical settings, and relevant research findings.

Cefadroxil functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The effectiveness of BL-S 578 against both Gram-positive and some Gram-negative bacteria makes it a versatile option in treating infections.

Antibacterial Spectrum

BL-S 578 demonstrates activity against a variety of pathogens, including:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains)
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

The compound is particularly noted for its effectiveness in treating urinary tract infections (UTIs) and skin infections caused by susceptible organisms.

Clinical Efficacy

Research studies have evaluated the clinical efficacy of Cefadroxil hydrate in various settings. Key findings include:

  • Urinary Tract Infections : A study involving patients with uncomplicated UTIs showed that treatment with Cefadroxil resulted in significant clinical improvement and bacteriological eradication rates exceeding 90% .
  • Skin and Soft Tissue Infections : In a randomized controlled trial, Cefadroxil demonstrated comparable efficacy to other antibiotics in treating skin infections, with a favorable safety profile .

Pharmacokinetics

Cefadroxil is well-absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. The drug exhibits a half-life conducive to once or twice daily dosing, making it convenient for outpatient treatment regimens.

Pharmacokinetic Parameter Value
Bioavailability~90%
Peak Plasma Concentration15-30 µg/mL
Half-life1-2 hours
Volume of Distribution0.25 L/kg

Case Studies and Research Findings

Several case studies have illustrated the practical applications of BL-S 578:

  • Case Study on UTI Treatment :
    • Patient Profile : Female, 32 years old, diagnosed with recurrent UTIs.
    • Treatment Regimen : Cefadroxil 500 mg twice daily for 7 days.
    • Outcome : Complete resolution of symptoms and negative urine cultures at follow-up .
  • Pediatric Use in Skin Infections :
    • Patient Profile : Male child, 8 years old, presenting with cellulitis.
    • Treatment Regimen : Cefadroxil 250 mg three times daily for 10 days.
    • Outcome : Significant reduction in inflammation and complete recovery without adverse effects .

Safety Profile

Cefadroxil is generally well-tolerated; however, potential side effects include gastrointestinal disturbances (nausea, diarrhea), allergic reactions (rash, anaphylaxis), and transient liver enzyme elevations. Monitoring is recommended during prolonged therapy.

Propriétés

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.